
3-(Pyridin-4-yl)propyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-4-yl)propyl prop-2-enoate: is an organic compound characterized by the presence of a pyridine ring attached to a propyl group, which is further connected to a prop-2-enoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)propyl prop-2-enoate typically involves the esterification of 3-(Pyridin-4-yl)propyl alcohol with prop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the prop-2-enoate group to a propyl group, resulting in the formation of 3-(Pyridin-4-yl)propyl propanoate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 3-(Pyridin-4-yl)propyl propanoate.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: 3-(Pyridin-4-yl)propyl prop-2-enoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators.
Medicine: The compound’s potential as a pharmacophore has led to investigations into its use in drug discovery. It is explored for its activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 3-(Pyridin-4-yl)propyl prop-2-enoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the prop-2-enoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Comparison: 3-(Pyridin-4-yl)propyl prop-2-enoate is unique due to its specific combination of a pyridine ring and a prop-2-enoate moiety. This structural arrangement imparts distinct reactivity and interaction profiles compared to similar compounds. For instance, the presence of the pyridine ring enhances its ability to participate in π-π interactions, while the prop-2-enoate group provides a site for various chemical transformations.
属性
CAS 编号 |
522634-20-4 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-pyridin-4-ylpropyl prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-11(13)14-9-3-4-10-5-7-12-8-6-10/h2,5-8H,1,3-4,9H2 |
InChI 键 |
ZTADTYWNBFCWQD-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCCC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



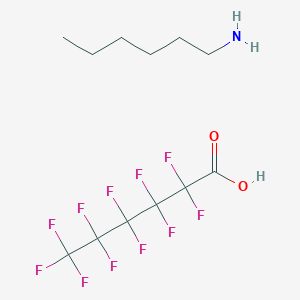
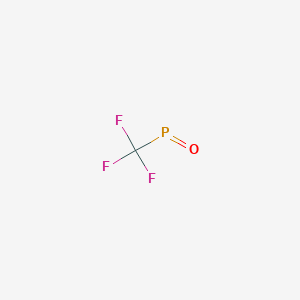
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)
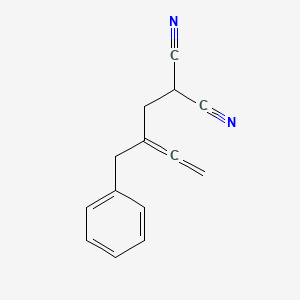
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
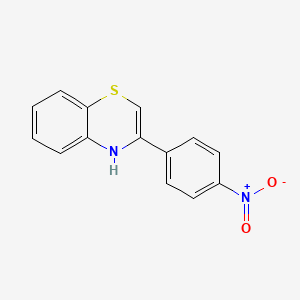
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
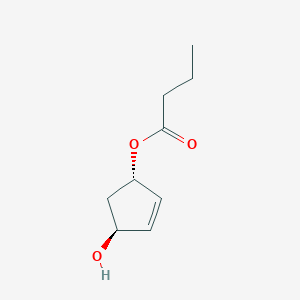
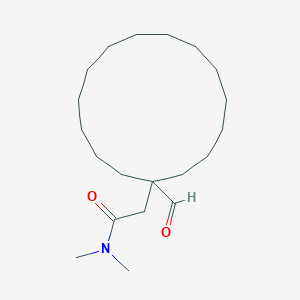
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
